Human 15-LOX-1 Inhibition: Potency Comparison Against ML351 and Boswellic Acid
The compound exhibits concentration-dependent inhibition of human 15-lipoxygenase-1 (15-LOX-1) with reported IC50 values of 92 nM in human L1236 cells and 180 nM in Sf9-expressed enzyme preparations [1]. In cross-study comparison, these values position the compound in the same potency range as the selective synthetic inhibitor ML351 (IC50 200 nM) [2] and with approximately 5- to 11-fold greater potency than the natural product boswellic acid (IC50 ~1,000 nM) [3]. While direct head-to-head data are unavailable, the cell-based assay format used for the 92 nM measurement (L1236 cells) provides membrane-permeability-relevant activity data that the isolated-enzyme boswellic acid comparison lacks [1][3].
| Evidence Dimension | 15-LOX-1 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 92 nM (human L1236 cells); IC50 = 180 nM (Sf9-expressed human 15-LOX-1) |
| Comparator Or Baseline | ML351: IC50 = 200 nM; Boswellic Acid: IC50 ~1,000 nM |
| Quantified Difference | ~2.2-fold more potent than ML351 (L1236 cell assay); ~5.5- to 10.9-fold more potent than boswellic acid |
| Conditions | Cell-based assay (human L1236) and isolated enzyme assay (Sf9-expressed human 15-LOX-1), 5 min pre-incubation with arachidonic acid substrate |
Why This Matters
For procurement in inflammation or lipid mediator research programs, the compound provides a natural-product-derived 15-LOX-1 inhibitory scaffold with potency comparable to a reference synthetic inhibitor (ML351), enabling studies where a non-synthetic chemotype is required.
- [1] BindingDB. BDBM50109562 CHEMBL3604141 – Affinity Data for human 15-LOX-1: IC50 180 nM (Sf9 cells) and 92 nM (L1236 cells). Uppsala University/ChEMBL curation. View Source
- [2] NCBI/NLM. Table 3, Comparison of ML351 to previously identified 15-LOX-1 inhibitors. ML351 IC50: 200 nM. View Source
- [3] NCBI/NLM. Table 3, Comparison of ML351 to previously identified 15-LOX-1 inhibitors. Boswellic Acid IC50: 1,000 nM. View Source
